4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide
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Overview
Description
4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an ethoxy group attached to both the benzene ring and the phenyl ring, along with a methyl group on the benzene ring, making it a unique structure within its class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The compound targets the dihydropteroate synthase enzyme, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(4-methoxyphenyl)-3-methylbenzenesulfonamide
- 4-ethoxy-N-(4-ethoxyphenyl)-4-propoxybenzenamine
- N-benzyl-4-ethoxy-N-(3-methylphenyl)benzenesulfonamide
Uniqueness
4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two ethoxy groups and a methyl group on the benzene ring differentiates it from other sulfonamides, potentially enhancing its antimicrobial activity and making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-4-21-15-8-6-14(7-9-15)18-23(19,20)16-10-11-17(22-5-2)13(3)12-16/h6-12,18H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTPTILCMFAUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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